molecular formula C8H18ClN B1286291 2-Isopropylpiperidine hydrochloride CAS No. 1177339-95-5

2-Isopropylpiperidine hydrochloride

Cat. No. B1286291
M. Wt: 163.69 g/mol
InChI Key: DTAPVBLJPGKPNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided do not directly address the synthesis of 2-isopropylpiperidine hydrochloride but offer related synthetic methods that could be adapted. For instance, the first paper discusses the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry, which could potentially be applied to the synthesis of complex piperidine derivatives . The third paper presents a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride, which demonstrates the potential for high-yield and chemoselective synthesis of N-heterocycles .

Molecular Structure Analysis

While the molecular structure of 2-isopropylpiperidine hydrochloride is not analyzed in the papers, the second paper does explore the structure-activity relationship of beta-adrenergic blocking agents, which could provide insights into the conformational requirements for biological activity in related piperidine compounds .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-isopropylpiperidine hydrochloride but do describe chemical reactions that are relevant to the field of heterocyclic chemistry. The first paper highlights the utility of 2-bromo-6-isocyanopyridine in multicomponent reactions, which could be a useful approach for modifying piperidine structures . The third paper's transition-metal-free amination method could also be relevant for introducing amino groups into piperidine rings .

Physical and Chemical Properties Analysis

None of the papers directly discuss the physical and chemical properties of 2-isopropylpiperidine hydrochloride. However, the methodologies and compounds discussed in the papers could provide a foundation for predicting and analyzing the properties of similar compounds. For example, the stability and reactivity of the isocyanide used in the first paper might inform the stability of related piperidine compounds . The beta-adrenergic blocking activity of compounds in the second paper could suggest potential pharmacological properties of structurally similar piperidines .

Scientific Research Applications

Photodimerization and Host-Guest Chemistry

One notable application involves the stereoselective photodimerization reactions facilitated by host-guest chemistry. For example, the complexation with cucurbit[7]uril (CB[7]) mediates the photodimerization of 2-aminopyridine derivatives in water, leading to the formation of specific isomers. This process highlights the compound's role in facilitating controlled chemical reactions in aqueous solutions, offering insights into molecular recognition and self-assembly processes (Wang, Yuan, & Macartney, 2006).

Electrophoresis and Bioanalytical Applications

In bioanalytical chemistry, derivatives of 2-isopropylpiperidine have been used to improve two-dimensional gel electrophoresis (2-DE) techniques. A novel reduction and alkylation step using tris(2-carboxyethyl)phosphine hydrochloride and vinylpyridine, respectively, effectively eliminates basic end streaks in 2-DE, enhancing the resolution and identification of proteins (Bai, Liu, & Witzmann, 2005).

Cytotoxicity and Anticancer Research

The cytotoxic properties of isomeric dichlorobis(2-phenylazopyridine)ruthenium(II) complexes were investigated, revealing significant differences in their effectiveness against tumor cell lines. This research underscores the potential of 2-isopropylpiperidine derivatives in developing new anticancer agents and understanding the structure-activity relationships in medicinal chemistry (Velders et al., 2000).

Luminescent Probes and Sensors

A uranyl organic framework containing 2-isopropylpiperidine derivatives demonstrated high selectivity and sensitivity as a bifunctional luminescent probe for detecting Fe3+ ions and tetracycline hydrochloride. This application is crucial for environmental monitoring and the development of sensors for detecting contaminants and antibiotics in water sources (Wang et al., 2019).

Antimicrobial Agent Synthesis

Research on the N-formylation of N-isopropylpiperazine for synthesizing antimicrobial agents highlights the compound's role in creating novel therapeutics. This synthesis pathway contributes to the pharmaceutical industry by providing new strategies for combating microbial resistance (Patel & Park, 2015).

properties

IUPAC Name

2-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPVBLJPGKPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpiperidine hydrochloride

CAS RN

1177339-95-5
Record name 2-(propan-2-yl)piperidine hydrochloride
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